

AM-1488: An In-Depth Technical Guide to its Ion Channel Selectivity Profile

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Compound of Interest

Compound Name: AM-1488

Cat. No.: B15558889

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Abstract

AM-1488 is a novel tricyclic sulfonamide that has been identified as a potent, non-selective positive allosteric modulator (PAM) of mammalian glycine receptors (GlyRs).[1][2] In addition to its PAM activity, **AM-1488** also functions as a direct agonist, showing a preference for the $\alpha 1$ GlyR subtype.[1][2] This technical guide provides a comprehensive overview of the ion channel selectivity profile of **AM-1488**, with a focus on its well-characterized effects on GlyRs. The document includes quantitative data from electrophysiological studies, detailed experimental protocols, and visualizations of the experimental workflow and the compound's mechanism of action at the GlyR. While studies report good selectivity over other ion channels and receptors, specific quantitative data for off-target interactions are not extensively available in the public domain.[1]

Quantitative Selectivity Profile

The primary mechanism of action of **AM-1488** is the positive allosteric modulation of glycine receptors. It enhances the function of all mammalian GlyR subtypes with similar potency.

Table 1: Positive Allosteric Modulation of Glycine Receptors by AM-1488

Receptor Subtype	EC50 (μM)	Maximal Potentiation (% of Glycine Response)	Species	Cell Line
α1	0.49 ± 0.08	1080 ± 220	Human	HEK293
α2	0.58 ± 0.09	730 ± 110	Human	HEK293
α3	0.61 ± 0.11	1140 ± 200	Human	HEK293
α1β	0.52 ± 0.07	1050 ± 190	Human	HEK293
α2β	0.55 ± 0.09	800 ± 130	Human	HEK293
α3β	0.65 ± 0.12	1100 ± 180	Human	HEK293

Data sourced from Lara et al., 2025.

Table 2: Direct Agonist Activity of AM-1488 at Glycine Receptors

Receptor Subtype	Maximal Activation (% of Glycine Max)	EC50 (μM)	Species	Cell Line
α1	25.3 ± 3.5	18.2 ± 3.1	Human	HEK293
α2	10.1 ± 2.1	> 50	Human	HEK293
α3	12.5 ± 2.5	> 50	Human	HEK293

Data sourced from Lara et al., 2025.

Off-Target Selectivity

AM-1488 has been reported to possess good selectivity over other related ion channels and receptors. One study noted its selectivity over other cys-loop receptors, G-protein coupled receptors (GPCRs), and the human ether-a-go-go-related gene (hERG) K⁺ channels.[1]

However, specific quantitative data from broad panel screens are not readily available in the cited literature.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for characterizing the effects of **AM-1488** on glycine receptors.

Cell Culture and Transfection

- Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
- Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
- Transfection: For electrophysiological recordings, HEK293 cells are transiently transfected with plasmids encoding the desired human GlyR subunits (α 1, α 2, α 3, and β) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.

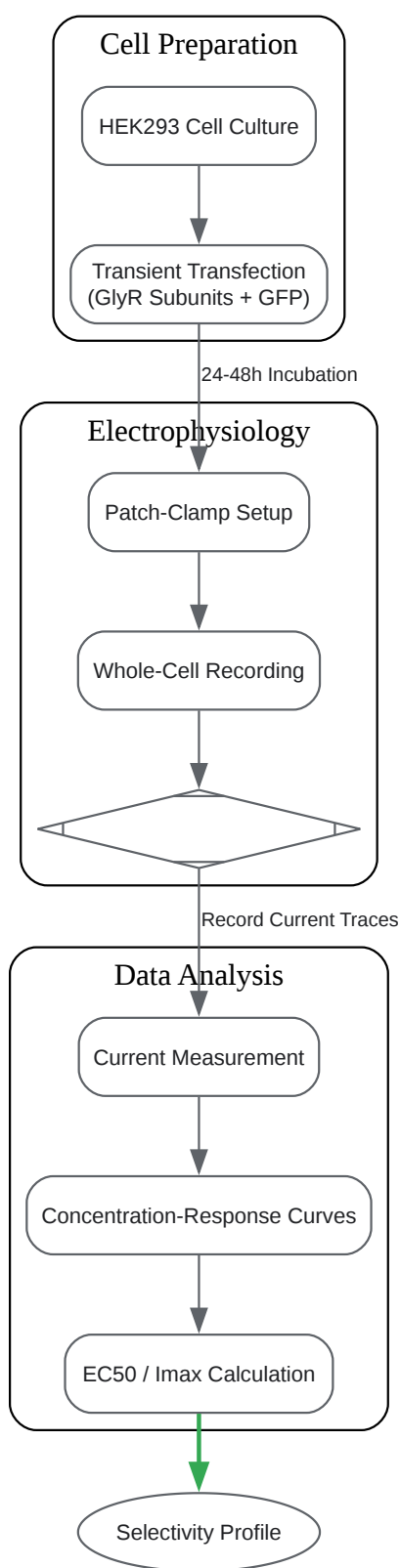
Electrophysiology

- Technique: Whole-cell patch-clamp electrophysiology.
- Recording Equipment: A patch-clamp amplifier, a digitizer, and data acquisition software are used. Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 M Ω when filled with the internal solution.
- Solutions:
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
 - Internal Solution (in mM): 120 CsCl, 10 NaCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2 with CsOH.

- Recording Procedure:
 - Transfected HEK293 cells are identified by fluorescence microscopy.
 - Whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -60 mV.
 - Glycine and **AM-1488** are applied to the cells using a rapid solution exchange system.
 - For PAM activity: A low concentration of glycine (EC5-EC10) is co-applied with varying concentrations of **AM-1488** to determine the potentiation and calculate the EC50.
 - For agonist activity: **AM-1488** is applied in the absence of glycine to measure any direct activation of the GlyR channel.

Visualizations

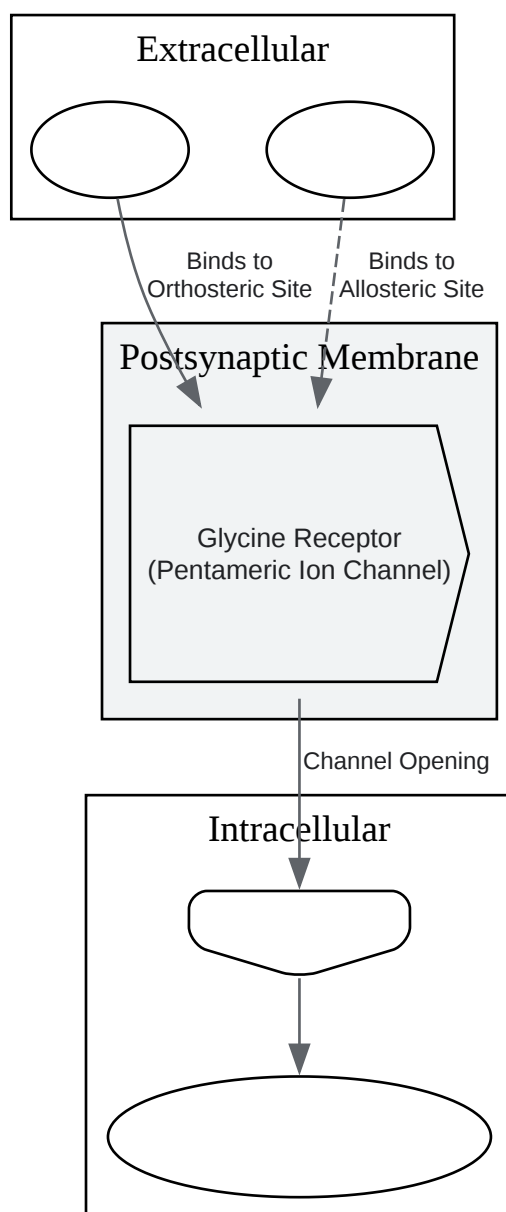
Experimental Workflow for Ion Channel Selectivity Profiling



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Caption: Workflow for assessing **AM-1488**'s activity on glycine receptors.

Signaling Pathway of AM-1488 at the Glycine Receptor



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Caption: Allosteric modulation of the glycine receptor by **AM-1488**.

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References

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